molecular formula C9H9Cl2NO2 B3093269 (R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid CAS No. 1241684-03-6

(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Cat. No. B3093269
CAS RN: 1241684-03-6
M. Wt: 234.08 g/mol
InChI Key: LWFYNRYRKMEIIJ-MRVPVSSYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-3-(2,6-dichlorophenyl)propanoic acid” would depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, specific reaction data for this compound is not available .

Scientific Research Applications

1. Polymorphism and Cocrystal Salt Formation Studies “®-2-Amino-3-(2,6-dichlorophenyl)propanoic acid” can be used in studies related to polymorphism and cocrystal salt formation . Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. This property is important in fields like pharmaceuticals, agrochemicals, pigments, dyestuff, explosives, and foods .

Non-Steroidal Anti-Inflammatory Drug (NSAID)

This compound is a potential non-steroidal anti-inflammatory drug (NSAID) . NSAIDs are a class of drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and, in higher doses, anti-inflammatory effects .

Synthesis of Analog Compounds

“®-2-Amino-3-(2,6-dichlorophenyl)propanoic acid” can be used in the synthesis of analog compounds . An analog of a particular compound is a compound in which one or more atoms are replaced with different atoms .

Protodeboronation Studies

This compound could potentially be used in protodeboronation studies . Protodeboronation is a chemical reaction where a boron atom is replaced by a hydrogen atom .

Anti-Markovnikov Hydromethylation of Alkenes

The compound could be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation .

6. Formal Total Synthesis of d-®-coniceine and Indolizidine 209B The compound could be used in the formal total synthesis of d-®-coniceine and indolizidine 209B . These are complex organic compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is typically relevant in biological or pharmacological contexts. Unfortunately, specific information on the mechanism of action for “®-2-Amino-3-(2,6-dichlorophenyl)propanoic acid” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety. Unfortunately, specific safety and hazard data for “®-2-Amino-3-(2,6-dichlorophenyl)propanoic acid” is not available .

properties

IUPAC Name

(2R)-2-amino-3-(2,6-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Reactant of Route 2
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Reactant of Route 3
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Reactant of Route 4
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Reactant of Route 5
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Reactant of Route 6
(R)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

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